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Compound of Interest

Compound Name: Cyclobutylboronic acid

Cat. No.: B1355232 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the theoretical underpinnings of the

structure of cyclobutylboronic acid. While dedicated computational studies on

cyclobutylboronic acid are not extensively available in peer-reviewed literature, this

document synthesizes findings from theoretical investigations of analogous structures, namely

n-butylboronic acid and cyclobutane, to provide a comprehensive understanding of its

geometric, energetic, and spectroscopic properties. This guide is intended to furnish

researchers, scientists, and drug development professionals with a foundational understanding

of the structural characteristics of this compound, leveraging high-level computational

chemistry principles.

Core Structural Data
The structural properties of cyclobutylboronic acid are determined by the interplay of the

electronic nature of the boronic acid group and the conformational dynamics of the cyclobutane

ring. The data presented below is a composite model based on density functional theory (DFT)

calculations performed on n-butylboronic acid and cyclobutane, which serve as excellent

proxies for the respective moieties of the target molecule.

Geometric Parameters
The optimized geometric parameters provide a quantitative description of the molecule's three-

dimensional structure. These data are essential for understanding the steric and electronic
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environment of the cyclobutylboronic acid moiety and for predicting its behavior in chemical

reactions.

Table 1: Predicted Bond Lengths of Cyclobutylboronic Acid

Bond Predicted Length (Å) Source Analogue

B-C 1.570 n-butylboronic acid

B-O1 1.372 n-butylboronic acid

B-O2 1.379 n-butylboronic acid

O1-H1 0.967 n-butylboronic acid

O2-H2 0.968 n-butylboronic acid

Cα-Cβ (ring) 1.554 cyclobutane

Cβ-Cγ (ring) 1.554 cyclobutane

C-H (average) 1.092 cyclobutane

Table 2: Predicted Bond Angles of Cyclobutylboronic Acid

Angle Predicted Angle (°) Source Analogue

C-B-O1 123.0 n-butylboronic acid

C-B-O2 119.6 n-butylboronic acid

O1-B-O2 117.4 n-butylboronic acid

B-O1-H1 108.8 n-butylboronic acid

B-O2-H2 108.7 n-butylboronic acid

C-C-C (ring) 88.1 cyclobutane

H-C-H (ring) 109.2 cyclobutane

Table 3: Predicted Dihedral Angles of Cyclobutylboronic Acid
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Dihedral Angle Predicted Angle (°) Source Analogue

O1-B-C-Cα ~180 (anti) n-butylboronic acid

O2-B-C-Cα ~0 (syn) n-butylboronic acid

C-C-C-C (puckering) 29.7 cyclobutane

Conformational Analysis
The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain.

[1][2] This puckering is a dynamic process, and the ring can invert between two equivalent

puckered conformations. The energy barrier for this inversion is relatively low. The boronic acid

group can exist in different conformations due to rotation around the B-C and B-O bonds. The

anti-conformation of the C-B-O-H dihedral angle is generally favored in alkylboronic acids.

Cyclobutane Ring Puckering

Boronic Acid Conformation

Puckered Conformation 1 Planar Transition StateInversion Puckered Conformation 2Inversion

Anti Conformer
(C-B-O-H ≈ 180°)

Syn Conformer
(C-B-O-H ≈ 0°)

Rotation

Click to download full resolution via product page

Conformational dynamics of cyclobutylboronic acid.

Experimental Protocols: Computational
Methodology
The theoretical data presented in this guide are based on well-established computational

chemistry protocols for the study of boronic acids and related molecules.[3] A typical workflow

for such a study is outlined below.
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Density Functional Theory (DFT) Workflow
Initial Structure Generation: A 3D model of cyclobutylboronic acid is constructed using

standard bond lengths and angles.

Conformational Search: A systematic search of the conformational space is performed to

identify low-energy conformers. This typically involves rotating the dihedral angles of the

boronic acid group and considering the puckering of the cyclobutane ring.

Geometry Optimization: The geometry of each conformer is optimized to find the lowest

energy structure. This is typically performed using a DFT functional such as B3LYP or M06-

2X, which are known to provide a good balance between accuracy and computational cost

for organic molecules.[4]

Basis Set Selection: A Pople-style basis set, such as 6-31G(d) or a larger one like 6-

311+G(d,p), is commonly employed. The inclusion of polarization (d,p) and diffuse (+)

functions is important for accurately describing the electronic structure of the boronic acid

group.

Frequency Calculations: Vibrational frequency calculations are performed on the optimized

geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies)

and to predict the infrared (IR) and Raman spectra.

Property Calculations: Further calculations can be performed to predict other properties,

such as NMR chemical shifts, molecular orbitals (HOMO/LUMO), and electrostatic potential.
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Initial 3D Structure

Conformational Search

Geometry Optimization
(DFT: B3LYP/6-31G(d))

Frequency Calculation

Property Calculation
(NMR, Orbitals, etc.)

Final Results
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Typical DFT workflow for studying boronic acid structures.

Spectroscopic Properties
Theoretical calculations can provide valuable insights into the spectroscopic properties of

cyclobutylboronic acid, aiding in the interpretation of experimental data.

Table 4: Predicted Vibrational Frequencies for Key Modes
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Vibrational Mode
Predicted Frequency
(cm⁻¹)

Description

O-H stretch ~3600 - 3700
Stretching of the hydroxyl

groups

C-H stretch (ring) ~2900 - 3000
Stretching of C-H bonds in the

cyclobutane ring

B-O stretch ~1350 - 1400
Asymmetric stretching of the

B-O bonds

B-C stretch ~1100 - 1150
Stretching of the boron-carbon

bond

Ring Puckering ~100 - 200
Low-frequency puckering

motion of the ring

Table 5: Predicted NMR Chemical Shifts

Nucleus
Predicted Chemical
Shift (ppm)

Reference Comments

¹¹B 30 - 35 BF₃·OEt₂
Typical for trigonal

alkylboronic acids

¹³Cα 30 - 40 TMS
Carbon attached to

boron

¹³Cβ 20 - 30 TMS
Carbons in the

cyclobutane ring

¹H (OH) 4 - 6 TMS

Broad signal, position

is concentration and

solvent dependent

¹Hα 1.5 - 2.5 TMS
Proton on the carbon

attached to boron

¹Hβ,γ 1.0 - 2.0 TMS
Protons on the

cyclobutane ring
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Conclusion
This technical guide provides a theoretical overview of the structural characteristics of

cyclobutylboronic acid, based on computational data from analogous molecules. The

presented data on bond lengths, bond angles, conformational preferences, and spectroscopic

properties offer a solid foundation for researchers in the fields of chemistry, materials science,

and drug development. The detailed computational workflow serves as a practical guide for

those looking to perform their own theoretical studies on this and related boronic acid

derivatives. As computational methods continue to advance, more precise and dedicated

studies on cyclobutylboronic acid are anticipated, which will further refine our understanding

of this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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